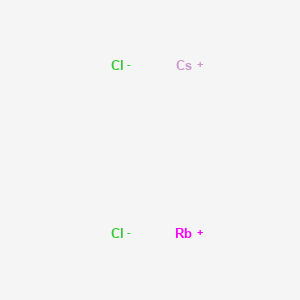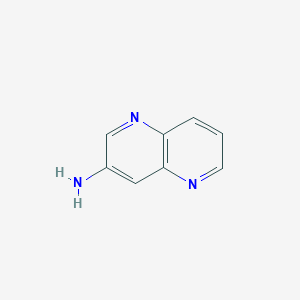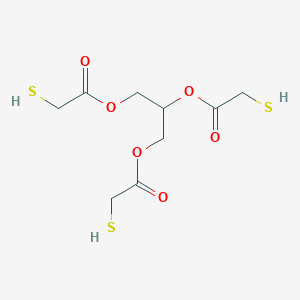
Copper;ethyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;ethyl 3-oxobutanoate is a compound with the molecular formula C12H20CuO6 . It is also known by other names such as Copper, diethyl ester, and Copper,3-butanedionato . The molecular weight of this compound is 323.83 g/mol .
Synthesis Analysis
While specific synthesis methods for Copper;ethyl 3-oxobutanoate were not found in the search results, a related compound, ethyl 3-oxobutanoate, can be prepared by reacting ethyl ethanoate (CH3COOC2H5) with sodium or sodium ethoxide .
Molecular Structure Analysis
The molecular structure of Copper;ethyl 3-oxobutanoate consists of two ethyl 3-oxobutanoate molecules and one copper atom . The InChI representation of the molecule is InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*3-4H2,1-2H3; .
Chemical Reactions Analysis
While specific chemical reactions involving Copper;ethyl 3-oxobutanoate were not found in the search results, a related compound, ethyl 3-oxobutanoate, shows keto-enol tautomerism . This tautomerism involves a shift between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group adjacent to a carbon-carbon double bond).
Physical And Chemical Properties Analysis
Copper;ethyl 3-oxobutanoate has a molecular weight of 323.83 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 323.055585 g/mol . The topological polar surface area of the compound is 86.7 Ų .
Applications De Recherche Scientifique
Energy Conversion and Catalysis
Copper-based compounds, including Copper;ethyl 3-oxobutanoate, are widely investigated due to their excellent properties such as the ability to absorb visible light, electronic tunability through adjusting the type and ratio of the bonded element, high catalytic efficiency, and recycling property . They play a vital role in energy conversion and catalysis .
Electrochemical Applications
Copper-based compounds are used in various electrochemical applications, including hydrogen evolution reaction (HER), oxygen evolution reaction (OER), oxygen reduction reaction (ORR), nitrogen reduction reaction (NRR), carbon dioxide reduction reaction (CO2 RR), and single-atom catalysis (SAC) .
Photocatalysis
Copper;ethyl 3-oxobutanoate can be used in photocatalysis, where it can absorb visible light and facilitate chemical reactions .
Thermodynamic Properties
The thermodynamic properties of Copper;ethyl 3-oxobutanoate can be studied for various scientific applications .
Bioreduction
Copper;ethyl 3-oxobutanoate can be used in bioreduction processes. For example, it can be reduced to the corresponding (S)-hydroxy ester in high chemical and optical yields .
Material Science
Copper;ethyl 3-oxobutanoate can be used in material science for the development of new materials with novel electronic structures .
Orientations Futures
While specific future directions for Copper;ethyl 3-oxobutanoate were not found in the search results, the use of copper-catalyzed reactions in the synthesis of diverse molecules is a promising area of research . Such reactions could potentially provide the basis for efficient three-dimensional diversification of organic molecules and find widespread utility in organic synthesis, particularly for medicinal chemistry applications .
Mécanisme D'action
Target of Action
Copper;ethyl 3-oxobutanoate, also known as ethyl acetoacetate, primarily targets α-hydrogens flanked by two carbonyl groups . This compound is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide .
Mode of Action
The mode of action of Copper;ethyl 3-oxobutanoate involves the formation of an enolate ion, which then undergoes alkylation through an S N 2 reaction with alkyl halides . This process forms a new C-C bond, joining two smaller pieces into one larger molecule .
Biochemical Pathways
The biochemical pathway of Copper;ethyl 3-oxobutanoate involves the formation of 3-oxoglutaric acid from two malonyl-CoA molecules . This 3-oxoglutaric acid subsequently reacts spontaneously with the N-methyl-Δ-pyrrolinium cation to yield 4-(N .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its conversion into an enolate ion and subsequent alkylation .
Result of Action
The result of Copper;ethyl 3-oxobutanoate’s action is the formation of a new C-C bond, effectively joining two smaller molecules into one larger molecule . This process can lead to the synthesis of various complex organic compounds .
Action Environment
The action of Copper;ethyl 3-oxobutanoate is influenced by various environmental factors. For instance, the compound’s boiling temperature, critical temperature, and critical pressure can affect its stability and efficacy . Additionally, the presence of alkyl halides is necessary for the compound’s alkylation reaction .
Propriétés
IUPAC Name |
copper;ethyl 3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*3-4H2,1-2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBDNJOVKJMDLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;ethyl 3-oxobutanoate | |
CAS RN |
14284-06-1 |
Source


|
| Record name | Copper, diethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

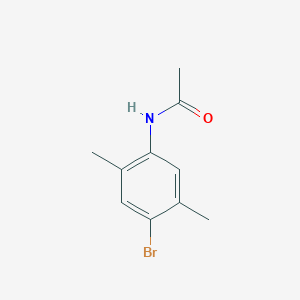
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)
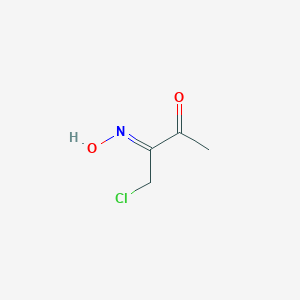
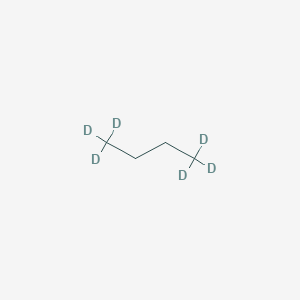
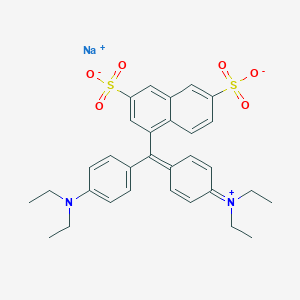
![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)




